Antibiotic tan-547C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

97232-34-3 |

|---|---|

Molecular Formula |

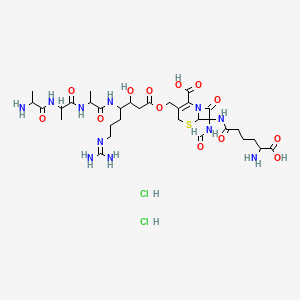

C32H53Cl2N11O13S |

Molecular Weight |

902.8 g/mol |

IUPAC Name |

7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C32H51N11O13S.2ClH/c1-14(33)24(48)39-15(2)25(49)40-16(3)26(50)41-19(7-5-9-37-31(35)36)20(45)10-22(47)56-11-17-12-57-30-32(38-13-44,29(55)43(30)23(17)28(53)54)42-21(46)8-4-6-18(34)27(51)52;;/h13-16,18-20,30,45H,4-12,33-34H2,1-3H3,(H,38,44)(H,39,48)(H,40,49)(H,41,50)(H,42,46)(H,51,52)(H,53,54)(H4,35,36,37);2*1H |

InChI Key |

SUMMYMJEQKIYSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N.Cl.Cl |

Origin of Product |

United States |

Antimicrobial Spectrum of Antibiotic Tan 547c

Activity Profile Against Gram-Positive Bacterial Pathogens

Gram-positive bacteria are a major cause of both community-acquired and hospital-acquired infections. The efficacy of TAN-547C against several clinically important Gram-positive pathogens has been a subject of investigation.

Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains

Methicillin-resistant Staphylococcus aureus (MRSA) is a formidable pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like pneumonia and bacteremia. Due to its resistance to all beta-lactam antibiotics, treatment options for MRSA infections are limited.

Currently, there is no publicly available scientific literature detailing the specific efficacy of TAN-547C against MRSA strains. Minimum inhibitory concentration (MIC) data from in vitro studies are necessary to determine the potential of TAN-547C as a therapeutic agent against this significant pathogen.

Efficacy Against Vancomycin-Resistant Enterococci (VRE)

Vancomycin-resistant enterococci (VRE) are another group of problematic Gram-positive bacteria, particularly in healthcare settings. They are a common cause of urinary tract infections, bloodstream infections, and wound infections, especially in immunocompromised patients.

Similar to MRSA, there is a lack of available data on the in vitro activity of TAN-547C against various strains of VRE. Research is needed to establish the MIC values of TAN-547C for both Enterococcus faecalis and Enterococcus faecium isolates that exhibit resistance to vancomycin.

Activity Against Other Clinically Significant Gram-Positive Bacteria

Beyond MRSA and VRE, a range of other Gram-positive bacteria contribute to human disease. These include strains of Streptococcus pneumoniae, a leading cause of pneumonia, meningitis, and sepsis, and Streptococcus pyogenes, the causative agent of streptococcal pharyngitis and invasive infections.

The activity profile of TAN-547C against these and other clinically relevant Gram-positive bacteria has not been documented in accessible scientific reports. Comprehensive in vitro testing is required to understand the broader spectrum of TAN-547C against this class of bacteria.

Activity Profile Against Gram-Negative Bacterial Pathogens

Gram-negative bacteria are characterized by a more complex cell wall structure, which often confers intrinsic resistance to many antibiotics. Evaluating the efficacy of new compounds against these pathogens is a critical step in their development.

Efficacy Against Escherichia coli

Escherichia coli is a versatile Gram-negative bacterium that is a common cause of urinary tract infections, gastrointestinal illness, and bloodstream infections. The rise of extended-spectrum beta-lactamase (ESBL)-producing E. coli has further complicated treatment strategies.

Specific data on the minimum inhibitory concentrations of TAN-547C against various strains of E. coli, including antibiotic-resistant isolates, are not currently available in the scientific literature.

Efficacy Against Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic Gram-negative pathogen known for causing severe infections, particularly in hospitalized patients and individuals with compromised immune systems, such as those with cystic fibrosis. It is notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms.

The in vitro activity of TAN-547C against P. aeruginosa has not been reported. Determining the MICs for a panel of clinical isolates would be essential to assess its potential utility in treating infections caused by this resilient organism.

Activity Against Other Clinically Significant Gram-Negative Bacteria

The TAN-1057 series of antibiotics, which includes TAN-1057C, has been reported to be active against Gram-negative bacteria nih.gov. However, detailed research findings specifying their activity against a broader range of clinically significant Gram-negative pathogens are not available in the public domain. One study noted that TAN-1057A, a related compound, was shown to inhibit protein biosynthesis in Escherichia coli nih.gov. Specific minimum inhibitory concentration (MIC) data and the spectrum of activity against other Gram-negative bacteria such as Pseudomonas aeruginosa, Klebsiella pneumoniae, or Acinetobacter baumannii are not detailed in the available literature.

Due to the lack of specific data points, a data table for this section cannot be generated.

Evaluation of Antibiotic Tan-547C Activity Against Anaerobic Bacteria

There is no available scientific literature detailing the evaluation of TAN-1057C's activity against anaerobic bacteria. Studies on the antimicrobial spectrum of the TAN-1057 compounds have not included data on common anaerobic pathogens such as those from the Bacteroides, Clostridium, or Prevotella genera. Therefore, the efficacy of TAN-1057C against this class of bacteria is currently unknown.

Due to the lack of specific data points, a data table for this section cannot be generated.

Assessment of this compound Against Atypical Bacterial Pathogens

Due to the lack of specific data points, a data table for this section cannot be generated.

Determination of Broad-Spectrum Versus Narrow-Spectrum Activity Characteristics for this compound

Based on the available preliminary data, the TAN-1057 antibiotic series, including TAN-1057C, can be characterized as having broad-spectrum activity. This classification is supported by the finding that these compounds are active against both Gram-positive and Gram-negative bacteria nih.gov. The reported activity against methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium, demonstrates a range of activity that spans these major bacterial divisions nih.govnih.gov.

However, a comprehensive determination of its spectrum as either broad or narrow would necessitate more extensive testing against a wide array of bacterial species, including various resistant strains, anaerobes, and atypical pathogens. The current lack of detailed MIC data across diverse bacterial panels prevents a more definitive classification beyond this general assessment. An antibiotic with a broad spectrum acts against a wide range of disease-causing bacteria, whereas a narrow-spectrum antibiotic is effective against only a specific group of bacteria nih.gov.

Mechanisms of Bacterial Resistance to Antibiotic Tan 547c

Acquired Resistance Mechanisms

Acquired resistance is the ability of a microorganism to resist the effects of an antimicrobial agent to which it was formerly susceptible. rivm.nl This can occur through genetic mutations or the acquisition of new genetic material. mdpi.combcm.edu The primary hypothesized mechanisms of acquired resistance to Antibiotic tan-547C are detailed below.

One of the most common strategies bacteria use to counteract antibiotics is through the production of enzymes that can degrade or modify the antibiotic molecule, rendering it ineffective. reactgroup.orgmdpi.com

β-Lactamase Production: Given that this compound contains a β-lactam core, a primary hypothesized resistance mechanism is its inactivation by β-lactamase enzymes. vulcanchem.com These enzymes hydrolyze the amide bond in the β-lactam ring, which is crucial for the antibiotic's activity. mdpi.com The production of β-lactamases is a widespread resistance mechanism against penicillin and cephalosporin (B10832234) antibiotics. nih.gov While the presence of a sulfur atom in the bicyclic system of tan-547C may offer some stability against certain β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) that can degrade a wide variety of β-lactam antibiotics remains a significant concern. vulcanchem.comreactgroup.org

Modification by Other Enzymes: Bacteria can also produce enzymes that add chemical groups to the antibiotic, a process known as modification. reactgroup.org This alteration can prevent the antibiotic from binding to its target. Although specific enzymes that modify tan-547C have not been identified, this remains a plausible resistance strategy.

Table 1: General Mechanisms of Enzymatic Inactivation

| Mechanism | Description | Example Enzyme Class | Potential Impact on Tan-547C |

| Hydrolysis | Cleavage of chemical bonds within the antibiotic molecule, leading to its inactivation. | β-Lactamases | Hypothesized to be a primary resistance mechanism due to the β-lactam core of tan-547C. vulcanchem.com |

| Group Transfer | Addition of a chemical group (e.g., acetyl, phosphate) to the antibiotic, hindering its interaction with the target site. | Aminoglycoside-modifying enzymes | A possible, though not yet studied, mechanism of resistance. |

Antibiotics function by binding to specific molecular targets within bacterial cells. Alterations in these target sites can reduce the binding affinity of the antibiotic, leading to resistance. mdpi.com

Alteration of Penicillin-Binding Proteins (PBPs): For β-lactam antibiotics, the primary targets are Penicillin-Binding Proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. nih.gov Mutations in the genes encoding PBPs can lead to the production of altered proteins with a reduced affinity for β-lactam antibiotics. reactgroup.org A well-known example is the mecA gene in Methicillin-resistant Staphylococcus aureus (MRSA), which encodes for a PBP (PBP2a) that is not effectively inhibited by most β-lactam antibiotics. reactgroup.orgnih.gov It is plausible that similar mutations could confer resistance to this compound.

Efflux pumps are transport proteins located in the bacterial cell membrane that actively pump out toxic substances, including antibiotics, from the cell. openmicrobiologyjournal.comwellcome.org The overexpression of these pumps can prevent the antibiotic from reaching a high enough intracellular concentration to be effective. mdpi.com

Broad-Spectrum Efflux Pumps: Many efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, can recognize and expel a wide range of antibiotics. mdpi.comdovepress.com Overexpression of these pumps is a common mechanism of multidrug resistance. openmicrobiologyjournal.com While direct evidence is lacking for tan-547C, it is hypothesized that this compound could be a substrate for such pumps. vulcanchem.com Studies on other antibiotics have shown that the presence of efflux pump inhibitors can restore susceptibility, highlighting the importance of this resistance mechanism. plos.orgopenveterinaryjournal.com

In Gram-negative bacteria, the outer membrane acts as a selective barrier that can limit the entry of antibiotics. nih.govwikipedia.orgplos.org

Porin Channel Modification: Hydrophilic antibiotics often enter the bacterial cell through porin channels in the outer membrane. nih.gov Mutations that lead to a decrease in the number of porin channels or that alter their structure to restrict the passage of antibiotics can result in resistance. mdpi.com This mechanism reduces the intracellular concentration of the drug. reactgroup.org The effectiveness of this compound could potentially be diminished in bacteria that have undergone such modifications to their outer membrane proteins.

The aforementioned resistance mechanisms are all rooted in genetic alterations within the bacterium. These changes can arise spontaneously or be acquired from other bacteria.

Spontaneous mutations in the bacterial chromosome are a key source of antibiotic resistance. bcm.edunih.gov

Target Gene Mutations: As discussed, mutations in the genes that code for the antibiotic's target, such as the genes for PBPs, can lead to resistance. mdpi.comnih.gov These mutations are often single nucleotide polymorphisms (SNPs) that result in an amino acid change in the protein, altering its structure and function. frontiersin.orgplos.org

Regulatory Gene Mutations: Mutations can also occur in regulatory genes that control the expression of other genes, such as those for efflux pumps or porins. For instance, a mutation in a repressor gene could lead to the overexpression of an efflux pump, resulting in multidrug resistance. frontiersin.org

Genetic Alterations Leading to Resistance to this compound

Horizontal Gene Transfer via Plasmids and Transposons

Horizontal gene transfer (HGT) is a primary mechanism for the spread of antibiotic resistance among bacteria. reactgroup.orgnih.gov This process allows for the transfer of genetic material, including antibiotic resistance genes (ARGs), between different bacterial species. frontiersin.org The primary vehicles for this transfer are mobile genetic elements such as plasmids and transposons. nih.gov

Plasmids: These are small, extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome. frontiersin.org Plasmids carrying one or more ARGs can be transferred from a resistant bacterium to a susceptible one through a process called conjugation, where a physical connection is formed between the cells. reactgroup.orgfrontiersin.org This is considered a major pathway for the rapid dissemination of resistance. nih.gov

Transposons: Also known as "jumping genes," these are segments of DNA that can move from one location in the genome to another, including from the chromosome to a plasmid and vice versa. mdpi.com This mobility facilitates the integration of ARGs into plasmids, further promoting their spread.

Should a bacterium acquire a gene that confers resistance to Tan-547C through these mechanisms, it would gain a significant survival advantage in the presence of the antibiotic. reactgroup.org

Table 1: Key Mechanisms of Horizontal Gene Transfer

| Mechanism | Description |

| Conjugation | Transfer of genetic material, typically plasmids, between bacterial cells through direct contact. reactgroup.org |

| Transformation | Uptake and incorporation of naked DNA from the environment by competent bacterial cells. reactgroup.org |

| Transduction | Transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). reactgroup.org |

Intrinsic Resistance Mechanisms to this compound

Intrinsic resistance is the innate ability of a bacterial species to resist a particular antibiotic, independent of previous exposure or horizontal gene transfer. nih.govnih.gov This type of resistance is inherent to the bacterium's structure or physiology. reactgroup.org General mechanisms of intrinsic resistance that could theoretically apply to Tan-547C include:

Reduced Membrane Permeability: The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, can act as a barrier, limiting the entry of antibiotic molecules. mdpi.comnih.gov Similarly, the waxy cell wall of mycobacteria provides a physical and chemical barrier. frontiersin.org

Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets at effective concentrations. nih.govreactgroup.org Different families of efflux pumps, such as the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS) transporters, can confer resistance to a broad range of antimicrobial compounds. mdpi.com

Lack of a Target: If the molecular target of Tan-547C is absent in a particular bacterial species, the bacterium will be intrinsically resistant. reactgroup.org

Role of Biofilm Formation in Resistance to this compound

Biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix, attached to a surface. nih.govnih.gov Bacteria within a biofilm exhibit significantly increased resistance to antibiotics compared to their free-living (planktonic) counterparts. fusabil.orgmdpi.com This resistance is multifactorial:

Limited Antibiotic Penetration: The dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), can physically impede the diffusion of antibiotics, preventing them from reaching the cells in the deeper layers of the biofilm. atmajaya.ac.idfrontiersin.org

Altered Microenvironment: The physiological conditions within a biofilm, such as nutrient limitation and slow growth rates, can reduce the efficacy of antibiotics that target actively growing cells. nih.gov

Resistant Phenotypes: A subpopulation of specialized "persister" cells can form within biofilms. These cells are in a dormant, non-dividing state, making them highly tolerant to antibiotics. nih.gov

Enhanced Horizontal Gene Transfer: The close proximity of cells within a biofilm creates an ideal environment for the exchange of resistance genes via plasmids and other mobile genetic elements. nih.gov

Studies have shown that bacteria in biofilms can withstand antibiotic concentrations that are hundreds or even thousands of times higher than the minimum inhibitory concentration (MIC) for planktonic bacteria. fusabil.org

Table 2: Biofilm Resistance Mechanisms

| Mechanism | Description |

| Physical Barrier | The EPS matrix restricts the penetration of antimicrobial agents. atmajaya.ac.id |

| Physiological Heterogeneity | Slow-growing or dormant cells in deeper layers are less susceptible to antibiotics. nih.gov |

| Persister Cell Formation | A subpopulation of highly tolerant, non-dividing cells survives antibiotic treatment. nih.gov |

| Increased HGT | The close proximity of cells facilitates the exchange of resistance genes. nih.gov |

Strategies to Overcome Resistance to this compound

Overcoming bacterial resistance is a critical area of research. Strategies that could be explored for Tan-547C include combination therapies and the development of resistance modulators.

Combining Tan-547C with other antimicrobial agents or compounds could offer several advantages:

Synergistic Effects: The combination of two or more drugs may result in an enhanced antibacterial effect that is greater than the sum of their individual effects. smolecule.com

Broadened Spectrum of Activity: Combining agents can be effective against a wider range of bacterial species.

Reduced Likelihood of Resistance: It is more difficult for bacteria to develop resistance to multiple drugs simultaneously.

For example, combining a beta-lactam antibiotic with a beta-lactamase inhibitor is a common strategy to overcome resistance caused by enzymatic degradation of the antibiotic. nih.gov Similar synergistic combinations could potentially be developed for Tan-547C.

Resistance modulators, or adjuvants, are compounds that have little or no antibacterial activity on their own but can enhance the efficacy of an antibiotic when co-administered. nih.gov These modulators work by targeting specific resistance mechanisms:

Efflux Pump Inhibitors (EPIs): These molecules block the action of efflux pumps, thereby increasing the intracellular concentration of the antibiotic.

Biofilm Disruptors: Compounds that can break down the biofilm matrix or interfere with the signaling pathways involved in biofilm formation can render the resident bacteria more susceptible to antibiotics. nih.gov

Enzyme Inhibitors: Similar to beta-lactamase inhibitors, molecules that can inactivate enzymes responsible for degrading or modifying Tan-547C would restore its activity. nih.gov

The development of such modulators could potentially rejuvenate the activity of Tan-547C against resistant bacterial strains. nih.gov

Biosynthesis of Antibiotic Tan 547c

Identification of Biosynthetic Gene Clusters for Antibiotic Tan-547C

Information regarding the identification and characterization of the biosynthetic gene cluster responsible for producing this compound is not available in the current scientific literature.

Enzymology of this compound Biosynthesis

Specific enzymes involved in the biosynthesis of this compound have not been identified or characterized in published research.

Precursor Pathways and Metabolites in this compound Synthesis

The specific precursor molecules and metabolic pathways that feed into the synthesis of this compound have not been elucidated.

Genetic Regulation of this compound Biosynthesis

The mechanisms of genetic regulation governing the expression of the this compound biosynthetic genes are currently unknown.

Comparative Genomics of this compound Producing Strains

There are no available comparative genomic studies on different strains that may produce this compound.

Chemical Synthesis and Analog Development of Antibiotic Tan 547c

Retrosynthetic Analysis of the Antibiotic TAN-547C Core Structure

A critical first step in devising a total synthesis is the deconstruction of the target molecule into simpler, readily available starting materials through retrosynthetic analysis. While specific, detailed retrosynthetic analyses for TAN-547C are not extensively documented in publicly available literature, a hypothetical disconnection approach can be proposed based on its structural features. Key strategic bond disconnections would likely focus on the simplification of the complex ring system and the disconnection of key functional groups to reveal simpler building blocks. The overarching goal of such an analysis is to identify a convergent and efficient synthetic route.

Semisynthetic Approaches to this compound Derivatives

Semisynthesis, which involves the chemical modification of a natural product, offers a powerful avenue for generating novel analogs. nih.gov This approach leverages the readily available natural product scaffold to explore the impact of structural modifications on biological activity. nih.gov In the context of TAN-547C, semisynthetic strategies would likely target peripheral functional groups that are amenable to chemical transformation without disrupting the core scaffold. Such modifications could include esterification, amidation, or alkylation of reactive sites to probe for improved potency, altered selectivity, or enhanced pharmacokinetic properties.

Total Synthesis Strategies for this compound and Its Analogs

The total synthesis of a complex natural product like TAN-547C is a formidable undertaking that requires the development of innovative and efficient synthetic methodologies. While a completed total synthesis of TAN-547C has not been widely reported, the strategies employed for other complex natural products provide a blueprint for potential approaches. nih.govyoutube.com A successful total synthesis would likely involve a convergent strategy, where key fragments of the molecule are synthesized independently and then coupled together in the later stages of the synthesis. researchgate.net This approach allows for flexibility and the efficient assembly of the complex core structure.

Design and Synthesis of Novel this compound Analogs to Circumvent Resistance

The emergence of antibiotic resistance is a major global health concern, driving the need for new and effective therapeutic agents. The design and synthesis of novel TAN-547C analogs represent a promising strategy to overcome existing resistance mechanisms. By modifying the core structure or introducing new functional groups, it may be possible to create derivatives that are not recognized by the bacterial resistance machinery. Structure-based drug design, informed by an understanding of the antibiotic's target and potential resistance mechanisms, can guide the rational design of these new analogs.

Continuous-Flow Synthesis Methodologies for this compound Analogs

Continuous-flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. mdpi.comresearchgate.net The application of continuous-flow methodologies to the synthesis of TAN-547C analogs could enable the rapid and efficient production of a library of derivatives for biological evaluation. mdpi.comscitube.ioscielo.bracs.org This technology allows for precise control over reaction parameters, which can lead to improved yields and purities, and facilitates the safe handling of hazardous reagents and intermediates. mdpi.com

Preclinical Efficacy Studies of Antibiotic Tan 547c

In Vitro Antimicrobial Susceptibility Testing of Antibiotic Tan-547C

In vitro susceptibility testing is a cornerstone of antibiotic preclinical evaluation, providing fundamental information about a compound's intrinsic antimicrobial activity.

Minimum Inhibitory Concentration Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro. This is a critical parameter for assessing the potency of a new antibiotic against a panel of clinically relevant bacteria. For a compound like tan-547C, MIC values would need to be determined against a wide range of Gram-positive and Gram-negative bacteria.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound (Note: The following data is for illustrative purposes only, as no specific MIC data for tan-547C is publicly available.)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | Data not available |

| Streptococcus pneumoniae | Data not available |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

| Klebsiella pneumoniae | Data not available |

Minimum Bactericidal Concentration Determination

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. Determining the MBC is essential to understand whether an antibiotic is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC is typically determined by sub-culturing from the clear tubes of an MIC test onto antibiotic-free media.

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) Data for this compound (Note: The following data is for illustrative purposes only, as no specific MBC data for tan-547C is publicly available.)

| Bacterial Strain | MBC (µg/mL) |

|---|---|

| Staphylococcus aureus | Data not available |

| Streptococcus pneumoniae | Data not available |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

| Klebsiella pneumoniae | Data not available |

Time-Kill Kinetic Studies

Time-kill kinetic studies provide insight into the pharmacodynamic properties of an antibiotic, showing the rate at which it kills a bacterial population over time at various concentrations. These studies are valuable for understanding the concentration-dependent or time-dependent nature of an antibiotic's bactericidal activity. For tan-547C, these studies would reveal how quickly it can reduce bacterial load and whether higher concentrations lead to more rapid killing.

In Vitro Assays for this compound Against Biofilms

Bacterial biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix, which can confer increased resistance to antibiotics. Therefore, testing a new antibiotic's efficacy against biofilms is crucial. Assays to determine the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC) would be necessary to evaluate the potential of tan-547C in treating biofilm-associated infections.

In Vivo Efficacy in Established Preclinical Animal Models of Infection

In vivo studies are essential to understand how an antibiotic performs in a living organism, taking into account factors like pharmacokinetics and the host immune response.

Murine Infection Models

Murine (mouse) infection models are commonly used to evaluate the in vivo efficacy of new antibiotics. Models such as thigh infection, sepsis, and lung infection are used to assess the ability of a compound like tan-547C to reduce bacterial burden and improve survival in infected animals. The results from these models are critical for determining potential dosing regimens for further clinical studies.

Other Relevant Animal Models for Efficacy Assessment

There are no published studies on the evaluation of this compound in any animal models of infection. Therefore, no data on its efficacy in vivo is available.

Evaluation of this compound in Combination Therapies in Preclinical Models

No research has been published investigating the synergistic, additive, or antagonistic effects of TAN-547C when used in combination with other antimicrobial agents in preclinical models.

Future Research Directions and Unanswered Questions for Antibiotic Tan 547c

Elucidation of Unexplored Biosynthetic Pathways and Enzymes

The production of complex natural products like TAN-547C in microorganisms is governed by intricate biosynthetic pathways involving a cascade of specialized enzymes. A significant gap in our knowledge is the precise genetic and enzymatic machinery responsible for its synthesis. Future research must prioritize the identification and characterization of the TAN-547C biosynthetic gene cluster (BGC).

Key research objectives in this area include:

Genome Mining and BGC Identification: Employing genome mining strategies on the producing organism can identify the putative BGC. This involves searching for characteristic genes, such as those encoding non-ribosomal peptide synthetases (NRPS) or polyketide synthases (PKS), which are frequently involved in the biosynthesis of such complex molecules.

Heterologous Expression and Pathway Reconstitution: Once the BGC is identified, expressing it in a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, can confirm its role in TAN-547C production. nih.gov This approach also facilitates the generation of biosynthetic intermediates and engineered analogs. nih.gov

Enzyme Functional Characterization: Detailed in vitro and in vivo characterization of the individual enzymes within the BGC is crucial. nih.gov Given the structure of TAN-547C, this would likely involve investigating novel tailoring enzymes responsible for features like the sulfur-containing bicyclic system and the specific amide bond formations. Techniques like chemoproteomics, using pathway intermediate-based probes, can accelerate the discovery and functional assignment of these enzymes, especially in organisms where biosynthetic genes are not clustered. frontiersin.org Understanding these enzymes could reveal new biocatalytic tools for synthetic biology applications. nih.gov

| Research Approach | Objective | Potential Outcome |

| Genome Mining | Identify the Biosynthetic Gene Cluster (BGC) for TAN-547C. | Localization of genes responsible for the core scaffold and tailoring reactions. |

| Heterologous Expression | Confirm BGC function and produce intermediates. nih.gov | Scalable production of TAN-547C and its precursors for further study. |

| Enzyme Characterization | Understand the function of individual biosynthetic enzymes. nih.gov | Discovery of novel biocatalysts and elucidation of unique chemical transformations. |

Discovery of Novel Resistance Mechanisms to Antibiotic TAN-547C

As with any antibiotic, the potential for bacteria to develop resistance to TAN-547C is a primary concern. Investigating these mechanisms proactively is essential for predicting and overcoming clinical resistance. Given its β-lactam core, known resistance mechanisms for this class provide a starting point, but novel pathways are also possible. vulcanchem.com

Future research should focus on:

Selection of Resistant Mutants: Exposing various pathogenic bacteria, including ESKAPE pathogens, to sub-lethal concentrations of TAN-547C to select for resistant strains. mdpi.com

Genomic and Transcriptomic Analysis: Comparing the genomes and transcriptomes of resistant strains to their susceptible counterparts can identify mutations, gene amplifications, or changes in gene expression responsible for resistance. This could reveal alterations in penicillin-binding proteins (the likely target), upregulation of efflux pumps, or enzymatic inactivation. mdpi.com

Biochemical Validation: Novel resistance mechanisms must be validated biochemically. For instance, if a novel enzyme is implicated, it should be isolated and its ability to inactivate TAN-547C confirmed. Some bacteria have evolved unique strategies, such as splitting and recycling ribosomes when targeted by protein synthesis inhibitors, highlighting the potential for entirely new classes of resistance. inrae.frpasteur.fr Another known mechanism in Gram-positive bacteria is cell wall thickening, which can prevent an antibiotic from reaching its target in the cytoplasmic membrane. nih.gov

| Potential Resistance Mechanism | Description | Examples in Other Antibiotics |

| Enzymatic Degradation | Production of enzymes (e.g., β-lactamases) that hydrolyze the antibiotic's core structure. vulcanchem.com | Penicillins, Cephalosporins |

| Target Modification | Alteration of the drug's target (e.g., penicillin-binding proteins) to reduce binding affinity. | Methicillin-resistant Staphylococcus aureus (MRSA) |

| Efflux Pumps | Active transport of the antibiotic out of the bacterial cell. mdpi.com | Tetracyclines, Fluoroquinolones |

| Cell Wall Thickening | Increased cell wall layers that "clog" and prevent antibiotic penetration. nih.gov | Vancomycin-intermediate S. aureus (VISA) |

Exploration of Synergistic Interactions with Existing Antimicrobials

Combining antibiotics, or pairing an antibiotic with a non-antibiotic adjuvant, can enhance efficacy, overcome resistance, and broaden the spectrum of activity. frontiersin.org Investigating the synergistic potential of TAN-547C with other drugs is a promising strategy to improve its therapeutic profile.

Key areas for exploration include:

Checkerboard Assays: Systematically testing TAN-547C in combination with a panel of existing antibiotics (e.g., aminoglycosides, tetracyclines, polymyxins) and resistance breakers against a range of pathogens. plos.org

Mechanism-Based Combinations: A rational approach involves pairing TAN-547C with compounds that have complementary mechanisms. For example, combining it with an agent that permeabilizes the bacterial membrane could enhance its access to intracellular targets. nih.gov Antimicrobial peptides (AMPs) are known to function synergistically by disrupting membranes, facilitating the entry of other antibiotics. frontiersin.orgnih.gov

Resistance Breaker Combinations: Pairing TAN-547C with inhibitors of known resistance mechanisms, such as β-lactamase inhibitors or efflux pump inhibitors, could restore its activity against resistant strains. nih.gov

| Drug Class Combination | Hypothesized Synergistic Mechanism | Target Pathogens |

| Aminoglycosides (e.g., Gentamicin) | Membrane disruption by TAN-547C enhances uptake of aminoglycoside to its ribosomal target. | Gram-positive and Gram-negative bacteria |

| Antimicrobial Peptides (AMPs) | AMPs disrupt the bacterial membrane, facilitating TAN-547C's access to penicillin-binding proteins. nih.gov | Multidrug-resistant strains (e.g., P. aeruginosa) |

| β-Lactamase Inhibitors | The inhibitor neutralizes β-lactamase enzymes, protecting TAN-547C from degradation. | ESBL-producing Enterobacteriaceae |

| Efflux Pump Inhibitors | The inhibitor blocks pumps from expelling TAN-547C, increasing its intracellular concentration. nih.gov | Pathogens with overexpressed efflux systems |

Advanced Synthetic Strategies for Overcoming Evolving Resistance

The chemical synthesis of complex natural products, while challenging, provides ultimate control for creating structural analogs designed to evade resistance mechanisms or improve pharmacological properties. researchgate.net Developing a synthetic route to TAN-547C would be a major milestone.

Future synthetic research should pursue:

Total Synthesis: Devising a total synthesis of TAN-547C would confirm its structure and provide a platform for generating analogs. This would likely involve advanced organic chemistry techniques, including stereoselective reactions and the formation of the complex bicyclic core. unito.it

Convergent Synthesis: Breaking the molecule into key fragments that can be synthesized independently and then coupled together. This approach is often more efficient for complex structures.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic modifications to different parts of the molecule (e.g., the side chains) to understand which functional groups are critical for activity and which can be altered to improve efficacy or circumvent resistance. vulcanchem.com

Investigation of this compound Derivatives for Expanded Spectrum Activity

Many antibiotics, particularly those with large and complex structures, are effective against Gram-positive bacteria but struggle to penetrate the outer membrane of Gram-negative pathogens. A key research goal is to create derivatives of TAN-547C with an expanded spectrum of activity.

Strategies include:

Chemical Modification: Creating derivatives through semi-synthesis or total synthesis to alter the molecule's physicochemical properties. For example, adding primary amine groups can improve accumulation in Gram-negative bacteria like E. coli. nih.gov Reducing polarity by converting carboxylic acid groups to esters has also been shown to increase cell membrane permeability. researchgate.net

Prodrug Approaches: Designing inactive prodrugs of TAN-547C that are modified to facilitate cell entry and are then cleaved by bacterial enzymes to release the active compound inside the cell.

Conjugation: Linking TAN-547C to molecules that are actively transported into bacterial cells, such as siderophores (iron-chelating compounds), to hijack bacterial uptake systems.

| Modification Strategy | Rationale | Desired Outcome |

| Addition of Primary Amines | Increases positive charge and alters polarity to favor passage through porin channels of Gram-negative bacteria. nih.gov | Activity against E. coli, K. pneumoniae |

| Esterification of Carboxyl Groups | Reduces overall polarity, potentially enhancing lipid membrane permeability. researchgate.net | Improved general cell penetration |

| Attachment to Siderophores | Exploits bacterial iron uptake systems for "Trojan horse" entry. | Potent activity against specific Gram-negative pathogens |

| Polymer/Nanoparticle Conjugation | Chitosan derivatives can be used to create nanoparticles that disrupt bacterial membranes and deliver the antibiotic payload. mdpi.com | Enhanced delivery and biofilm penetration |

Development of High-Throughput Screening Methods for Enhanced this compound Analogs

To efficiently explore the vast chemical space of possible TAN-547C derivatives, high-throughput screening (HTS) methods are indispensable. nih.gov These methods allow for the rapid testing of thousands of compounds to identify "hits" with improved properties. azolifesciences.com

The development of an HTS platform for TAN-547C analogs would involve:

Assay Design: Creating robust and miniaturized assays to measure key parameters. This could include cell-based assays that measure the minimum inhibitory concentration (MIC) against a panel of pathogens or target-based biochemical assays that measure the binding affinity of analogs to purified penicillin-binding proteins. researchgate.net

Compound Library Generation: Creating a library of TAN-547C analogs for screening. This can be achieved through combinatorial chemistry, diversity-oriented synthesis, or by engineering the biosynthetic pathway to produce a range of new molecules.

Automation and Data Analysis: Utilizing robotics for liquid handling and automated plate reading to process thousands of samples efficiently. azolifesciences.com Advanced data analysis tools are needed to manage the large datasets and identify promising lead compounds. researchgate.net

| HTS Component | Description | Example Application for TAN-547C |

| Compound Library | A diverse collection of synthetic or biosynthetic analogs of TAN-547C. | A library of derivatives with modified side chains. |

| Cell-Based Assay | Measures the effect of compounds on whole bacterial cells (e.g., growth inhibition). nih.gov | A 384-well plate assay measuring the MIC of analogs against MRSA and E. coli. |

| Target-Based Assay | Measures the direct interaction of a compound with its molecular target (e.g., an enzyme). researchgate.net | A fluorescence polarization assay to measure the binding of analogs to a specific penicillin-binding protein. |

| Automation | Use of robotics to handle liquids, incubate plates, and read results. azolifesciences.com | An automated system to screen 10,000 compounds per day. |

Q & A

Q. What statistical methods are appropriate for analyzing Tan-547C’s long-term resistance evolution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.